5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide
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Overview
Description
5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide typically involves the reaction of appropriate benzyl halides with ethyl-substituted oxathiazolidine derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and scalability of the process. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzyl derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
1,2,4-Oxadiazole: Used as an anti-infective agent with various biological activities.
1,2,3-Thiadiazine: Explored for its potential as an antihypertensive and anticancer agent.
Uniqueness
5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its heterocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17NO4S |
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Molecular Weight |
271.33 g/mol |
IUPAC Name |
5-ethyl-3-[(4-methoxyphenyl)methyl]oxathiazolidine 2,2-dioxide |
InChI |
InChI=1S/C12H17NO4S/c1-3-11-9-13(18(14,15)17-11)8-10-4-6-12(16-2)7-5-10/h4-7,11H,3,8-9H2,1-2H3 |
InChI Key |
SFMXWVFJRXAWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(S(=O)(=O)O1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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